2,5-Dimethylpiperazine-1-carboxylic acid
Description
2,5-Dimethylpiperazine-1-carboxylic acid is a piperazine derivative characterized by a six-membered piperazine ring with two methyl groups at the 2- and 5-positions and a carboxylic acid functional group at the 1-position. This compound serves as a key intermediate in pharmaceutical synthesis due to its structural versatility. Its tert-butyl ester derivative, tert-butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride (molecular weight: ~250.77 g/mol), is widely used in drug discovery for its stability and ease of functionalization . The stereochemistry (e.g., (2S,5R) configuration) further enhances its role in enantioselective synthesis .
Properties
CAS No. |
856929-73-2 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2,5-dimethylpiperazine-1-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-5-4-9(7(10)11)6(2)3-8-5/h5-6,8H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
MVWFPRWHZFBWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpiperazine-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpiperazine-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,5-Dimethylpiperazine-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylpiperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
The position of methyl groups on the piperazine or aryl rings significantly influences physicochemical and biological properties:
| Compound Name | Structural Features | Key Differences vs. 2,5-Dimethylpiperazine-1-carboxylic Acid | Biological Activity/Applications |
|---|---|---|---|
| 1-(2,3-Dimethylphenyl)piperazine | Methyl groups at 2- and 3-positions on phenyl | Altered receptor binding due to steric hindrance | Potential serotonin receptor modulation |
| 1-(3,5-Dimethylphenyl)piperazine | Methyl groups at 3- and 5-positions on phenyl | Enhanced lipophilicity and metabolic stability | Antimicrobial activity |
| tert-Butyl (2S,5R)-2-ethyl-5-methyl-piperazine-1-carboxylate | Ethyl substituent at 2-position | Increased steric bulk affects solubility | Intermediate in kinase inhibitor synthesis |
Key Insight : The 2,5-dimethyl configuration optimizes a balance between steric accessibility and metabolic stability, making it preferable in CNS-targeting drug candidates compared to 2,3- or 3,5-isomers .
Functional Group Modifications
Incorporation of additional functional groups alters reactivity and bioactivity:
Key Insight : The carboxylic acid group in this compound enables direct conjugation with amines or alcohols, unlike bulkier esters (e.g., tert-butyl), which require deprotection steps .
Stereochemical Variations
Stereochemistry critically impacts biological interactions:
| Compound Name | Configuration | Pharmacological Impact |
|---|---|---|
| (2S,5R)-2,5-Dimethylpiperazine-1-carboxylate | (2S,5R) | Higher receptor selectivity in dopamine agonists |
| (2R,5S)-1-Allyl-2,5-dimethylpiperazine | (2R,5S) | Reduced CNS penetration due to altered polarity |
Key Insight : The (2S,5R) configuration of this compound derivatives enhances enantiomeric purity in chiral drug synthesis, as seen in antipsychotic agents .
Biological Activity
2,5-Dimethylpiperazine-1-carboxylic acid (DMPCA) is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural properties allow it to interact with various biological targets, making it a significant subject of study in pharmacology and drug development.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 158.20 g/mol
- Structure : DMPCA features a piperazine ring with two methyl groups at the 2 and 5 positions and a carboxylic acid functional group at the 1 position.
Biological Activities
DMPCA has been investigated for several biological activities, including:
- Antidepressant Potential : Research indicates that DMPCA may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.
- Anticancer Properties : Some studies suggest that derivatives of DMPCA possess anticancer activities, particularly in inhibiting the growth of certain cancer cell lines .
- Antimicrobial Activity : DMPCA and its derivatives have shown promising results against various microbial strains, indicating potential applications in treating infections .
- Binding Affinity Studies : DMPCA has been evaluated for its binding affinity to specific biological targets, which is crucial for understanding its mechanism of action .
Data Table of Biological Activities
Case Study 1: Antidepressant Activity
In a study examining the antidepressant potential of DMPCA, researchers utilized animal models to assess behavioral changes following administration of the compound. Results indicated a significant reduction in depressive-like behaviors, suggesting a mechanism involving serotonin modulation.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of DMPCA derivatives. The study reported that certain derivatives exhibited IC values in the low micromolar range against human cancer cell lines such as MCF-7 and A549, indicating potent cytotoxic effects .
Case Study 3: Antimicrobial Properties
A comprehensive evaluation of antimicrobial activity revealed that DMPCA derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
